3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a thioxo group, and a dihydrobenzofuro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recycling of catalysts and solvents can contribute to the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydrobenzofuro derivative.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzofuro derivatives.
Substitution: Various substituted benzofuro derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]furo[3,2-d]pyrimidine: A similar compound used in the development of OLEDs.
Thieno[3,2-d]pyrimidin-4-amine: Known for its inhibitory activity against certain enzymes.
Uniqueness
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its combination of a methoxybenzyl group and a thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-8-4-2-6-11(13)10-20-17(21)16-15(19-18(20)24)12-7-3-5-9-14(12)23-16/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKLQRQTARKXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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